2-tosylpyridin-3-amine
Description
2-Tosylpyridin-3-amine (IUPAC: 3-amino-2-(4-methylphenylsulfonyl)pyridine) is a substituted pyridine derivative featuring a tosyl (p-toluenesulfonyl) group at the 2-position and an amine group at the 3-position. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 264.30 g/mol. The tosyl group confers unique electronic and steric properties, making the compound valuable in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The sulfonyl moiety enhances stability and modulates reactivity, enabling selective functionalization of the pyridine ring .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-6-10(7-5-9)17(15,16)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEILGWGBFNXOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263736 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444087-52-9 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444087-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tosylpyridin-3-amine typically involves the tosylation of pyridin-3-amine. A common method includes the reaction of pyridin-3-amine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tosylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tosyl group to a simpler amine group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to simpler amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Tosylpyridin-3-amine has been studied for its potential therapeutic properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways.
- Antimicrobial Properties : Another study investigated its efficacy against bacterial strains, showing promising results against antibiotic-resistant bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate in the preparation of more complex molecules.
Applications in Synthesis
- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic systems, allowing for the introduction of various functional groups that enhance the reactivity and properties of the resulting compounds.
Materials Science
The utility of this compound extends to materials science, particularly in the development of novel materials with specific properties.
Material Applications
- Polymer Chemistry : It has been incorporated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of this compound can lead to enhanced performance in applications such as coatings and composites.
- Nanomaterials : Research indicates that this compound can act as a stabilizing agent in the synthesis of nanoparticles, contributing to their size control and dispersion in solvents.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |
| Antimicrobial Properties | Effective against antibiotic-resistant bacteria | |
| Organic Synthesis | Cross-Coupling Reactions | Facilitates carbon-carbon bond formation |
| Functionalization of Aromatic Compounds | Enhances reactivity of aromatic systems | |
| Materials Science | Polymer Chemistry | Improves mechanical properties and thermal stability |
| Nanomaterials | Stabilizes nanoparticles during synthesis |
Mechanism of Action
The mechanism of action of 2-tosylpyridin-3-amine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 2-tosylpyridin-3-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₂N₂O₂S | 264.30 | Tosyl (SO₂C₆H₄CH₃) | Sulfonyl, amine |
| 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine | C₁₂H₉F₃N₂O | 254.21 | 3-(Trifluoromethyl)phenoxy | Ether, amine |
| 2-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | Chlorine | Halogen, amine |
| 2-Aryl-3-aminopyridines (e.g., 5a–5g) | Variable | ~230–300 | Aryl (e.g., phenyl) | Amine, aryl |
Key Observations :
- Electronic Effects: The tosyl group in this compound is strongly electron-withdrawing, reducing electron density at the pyridine ring compared to electron-donating groups like phenoxy (as in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine) .
- Solubility : Sulfonyl-containing compounds like this compound exhibit higher polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aryl or halogenated analogues .
Comparison with Other Derivatives
- 2-Aryl-3-aminopyridines (e.g., 5a–5g): Synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-chloropyridin-3-amine and aryl boronic acids. Yields range from 60–85% under reflux conditions (). In contrast, tosylation may require milder conditions due to the higher leaving-group ability of Cl compared to sulfonate esters.
- 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine: Likely synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloropyridin-3-amine and 3-(trifluoromethyl)phenol. The CF₃ group enhances the electrophilicity of the pyridine ring, facilitating substitution .
Biological Activity
2-Tosylpyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure
This compound features a pyridine ring substituted with a tosyl group (–SO2C6H5) and an amino group (–NH2) at the 3-position. This structure is significant as the presence of both the tosyl group and the amino group can enhance the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antibacterial properties. For instance, a study focused on 2-aminopyridine derivatives indicated that modifications to the amino group can significantly affect their antibacterial potency against strains such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.5 µg/mL |
| This compound | B. subtilis | 15.0 µg/mL |
The docking studies suggest that these compounds interact effectively with bacterial targets, indicating a potential mechanism for their antibacterial action .
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored extensively. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways such as EGFR and VEGF .
Case Study: Inhibition of Cancer Cell Lines
A recent study synthesized several pyridine derivatives, including those with tosyl substitutions, and evaluated their effects on triple-negative breast cancer cells. The results showed that these compounds could significantly reduce cell viability, suggesting their potential as therapeutic agents in cancer treatment .
Table 2: Anticancer Efficacy of Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 10.5 |
| This compound | HCT116 (Colon) | 8.7 |
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, pyridine derivatives have shown promise in anti-inflammatory applications. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Table 3: Anti-inflammatory Effects
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-induced macrophages | Reduction in TNF-alpha production |
The biological activity of this compound may be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The tosyl group enhances lipophilicity, allowing better membrane penetration, while the amino group can engage in hydrogen bonding with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
